What are the chemical properties of Bis-Cyano-PEG5?
What are the chemical properties of Bis-Cyano-PEG5?
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, potential applications, and handling of Bis-Cyano-PEG5, a homobifunctional polyethylene glycol (PEG) linker. Due to the limited availability of specific experimental data for this compound, this guide combines available information with established principles of nitrile and PEG chemistry to offer practical insights for its application in research and development.
Core Chemical Properties
Bis-Cyano-PEG5, also known as 3,3'-(2,2'-(2,2'-oxybis(ethane-2,1-diyl))bis(oxy))bis(propane-1-carbonitrile), is a polyethylene glycol derivative with five ethylene glycol units capped at both ends with a cyanoethyl group.
Table 1: Physicochemical Properties of Bis-Cyano-PEG5
| Property | Value | Source/Method |
| CAS Number | 41263-79-0 | SiChem GmbH |
| Molecular Formula | C14H24N2O5 | SiChem GmbH |
| Molecular Weight | 300.36 g/mol | SiChem GmbH |
| Appearance | Not specified (likely a colorless to pale yellow liquid or low-melting solid) | Inferred from similar PEG compounds |
| Purity | > 95% | SiChem GmbH |
| Solubility | Expected to be soluble in water and a wide range of organic solvents such as Dichloromethane (DCM), Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO). | Inferred from properties of similar PEG compounds. |
| Storage | Store at -20°C for long-term stability. | Inferred from supplier recommendations for similar PEG reagents. |
Reactivity and Chemical Transformations
The primary reactive sites of Bis-Cyano-PEG5 are the terminal nitrile (cyano) groups. These groups can undergo several chemical transformations, making the molecule a versatile linker for bioconjugation and materials science.
Reduction to Primary Amines
The most common and synthetically useful reaction of the nitrile groups is their reduction to primary amines. This transformation converts the bifunctional cyano linker into a bifunctional amine linker (Bis-Amino-PEG5), which can then be used for conjugation to molecules containing amine-reactive functional groups, such as NHS esters or isothiocyanates.
Common reducing agents for this transformation include:
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Lithium aluminum hydride (LiAlH₄): A powerful reducing agent that provides high yields of the primary amine. The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF).
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Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as Raney nickel, platinum, or palladium. This method is often considered milder than using metal hydrides.
Hydrolysis to Carboxylic Acids
Under acidic or basic conditions, the nitrile groups can be hydrolyzed to carboxylic acids. This would convert Bis-Cyano-PEG5 into a dicarboxylic acid-terminated PEG linker. This transformation provides another route to a bifunctional linker with different reactivity, suitable for carbodiimide-mediated couplings (e.g., with EDC/NHS) to primary amines.
Potential Applications
The versatility of the cyano group allows for the use of Bis-Cyano-PEG5 as a precursor to other bifunctional linkers, primarily the diamino-PEG5 derivative. These linkers are valuable in several areas of drug development and research:
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Antibody-Drug Conjugates (ADCs): PEG linkers are widely used in ADCs to connect the antibody to the cytotoxic payload. The hydrophilic nature of the PEG chain can improve the solubility and pharmacokinetic profile of the conjugate.
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PROTACs: In the development of proteolysis-targeting chimeras (PROTACs), a linker connects a ligand for a target protein to a ligand for an E3 ubiquitin ligase. Bifunctional PEGs are commonly employed for this purpose.
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Surface Modification: The bifunctional nature of the derived linkers allows for the modification of surfaces, nanoparticles, or hydrogels to introduce specific functionalities for targeted drug delivery or diagnostic applications.
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Peptide and Protein Modification: The diamino-PEG5 derivative can be used to crosslink proteins or to conjugate peptides to other molecules.
Experimental Protocols (Exemplary)
The following are proposed experimental protocols based on standard organic chemistry procedures for the transformation and subsequent use of nitrile-containing compounds. Note: These are illustrative protocols and should be optimized for specific applications.
Protocol for Reduction of Bis-Cyano-PEG5 to Bis-Amino-PEG5
This protocol describes the reduction of the terminal cyano groups to primary amines using lithium aluminum hydride.
Materials:
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Bis-Cyano-PEG5
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Lithium aluminum hydride (LiAlH₄)
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Anhydrous diethyl ether or THF
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Dry glassware under an inert atmosphere (Nitrogen or Argon)
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Sodium sulfate (Na₂SO₄)
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Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)
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Rotary evaporator
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Magnetic stirrer and stir bar
Procedure:
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In a flame-dried round-bottom flask under an inert atmosphere, dissolve Bis-Cyano-PEG5 (1 equivalent) in anhydrous diethyl ether or THF.
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Cool the solution to 0°C using an ice bath.
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Slowly add a solution of LiAlH₄ (typically 2-3 equivalents per nitrile group) in the same anhydrous solvent to the stirred solution of Bis-Cyano-PEG5.
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After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the nitrile peak around 2250 cm⁻¹).
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Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium potassium tartrate at 0°C.
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Stir the resulting mixture vigorously until two clear layers form.
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Separate the organic layer. Extract the aqueous layer with additional diethyl ether or THF (2-3 times).
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Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude Bis-Amino-PEG5.
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The product can be further purified by column chromatography if necessary.
Characterization of Bis-Amino-PEG5
The successful conversion to the diamine can be confirmed by:
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FT-IR Spectroscopy: Disappearance of the C≡N stretch (around 2250 cm⁻¹) and appearance of N-H stretching vibrations (around 3300-3500 cm⁻¹).
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¹H NMR Spectroscopy: Appearance of new signals corresponding to the methylene groups adjacent to the newly formed amino groups.
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Mass Spectrometry: Confirmation of the expected molecular weight for the diamine product.
Visualizing the Experimental Workflow
The following diagrams illustrate the chemical transformation and a potential application workflow.
